molecular formula C26H30N2O2 B5135379 N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide

N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide

Cat. No.: B5135379
M. Wt: 402.5 g/mol
InChI Key: VJHOBWCAXWJRPL-UHFFFAOYSA-N
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Description

N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide is a synthetic adamantyl acetamide derivative of interest in medicinal chemistry research. Compounds within this structural class have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The 11β-HSD1 enzyme is responsible for the intracellular conversion of inert cortisone to the active glucocorticoid cortisol, and its inhibition is a recognized therapeutic strategy for treating metabolic disorders such as type 2 diabetes, insulin resistance, and dyslipidemia . The adamantyl group is a prevalent, highly hydrophobic moiety in many 11β-HSD1 inhibitors, and its combination with acetamide linkers has been shown to produce inhibitors with IC50 values in the nanomolar range while maintaining high selectivity over the related 11β-HSD2 enzyme . This research value is further supported by studies demonstrating that adamantyl acetamide derivatives can exhibit weak inhibitory activity against key human cytochrome P450 enzymes and moderate stability in human liver microsomes, making them promising candidates for further investigation . This product is intended for research purposes such as structure-activity relationship (SAR) studies, enzyme inhibition assays, and investigations into metabolic disease pathways . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(2-anilino-2-oxoethyl)-1-adamantyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c29-23(27-21-7-3-1-4-8-21)16-25-12-19-11-20(13-25)15-26(14-19,18-25)17-24(30)28-22-9-5-2-6-10-22/h1-10,19-20H,11-18H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHOBWCAXWJRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process often includes purification steps like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of adamantane derivatives, including N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide, as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives containing the adamantane moiety have been investigated for their cytotoxic properties against various cancer cell lines, demonstrating effectiveness in targeting tumor cells while sparing normal cells .

2. Anti-inflammatory Effects

Research indicates that compounds derived from adamantane can act as antagonists for the P2X7 receptor, which is implicated in pain and inflammation pathways. This compound may exhibit similar properties, providing a basis for its use in developing anti-inflammatory therapies. In vitro studies have shown that such compounds can inhibit calcium flux mediated by the P2X7 receptor, suggesting their potential utility in treating inflammatory conditions .

3. Antimicrobial Properties

The antimicrobial activity of adamantane derivatives has also been explored, with some studies indicating effectiveness against various bacterial strains. The structural features of this compound may enhance its ability to disrupt microbial membranes or interfere with essential microbial processes, making it a candidate for further investigation as an antimicrobial agent .

Case Studies and Research Findings

Study ReferenceApplicationFindings
AnticancerDemonstrated cytotoxicity against multiple cancer cell lines with IC50 values indicating significant potency.
Anti-inflammatoryShowed inhibition of P2X7 receptor activity, correlating with reduced inflammation markers in vitro.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; further studies needed to elucidate mechanisms.

Mechanism of Action

The mechanism of action of N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

  • Adamantane vs. Non-Adamantane Cores: Adamantane-containing compounds (e.g., MGH-CP25, Compound 3.0) exhibit enhanced metabolic stability and membrane penetration due to the hydrophobic adamantane core, whereas phenylpiperazine analogs () rely on hydrogen bonding for receptor interaction .
  • Substituent Effects :
    • Phenylcarbamoyl Methyl : This group in the target compound may enhance binding to hydrophobic pockets in target proteins, similar to the trifluoromethyl group in anticonvulsant derivatives .
    • Piperazine/Triazolyl Groups : In Compound 3.0 and MGH-CP25, these substituents enable interactions with viral glycoproteins or transcriptional coactivators, respectively .

Pharmacological Activities

  • Anticonvulsant Activity : N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed efficacy in maximal electroshock (MES) and 6-Hz models, with 3-(trifluoromethyl)anilides being most active. The adamantane-indol derivatives () may share similar sodium channel modulation mechanisms .
  • Antiviral Activity : Compound 3.0 inhibited Ebola virus entry by binding to Niemann-Pick C1 (NPC1), a host protein critical for viral fusion. The adamantane group likely stabilizes interactions with the NPC1 lumen .
  • Cancer Therapeutics : MGH-CP25 blocks TEAD–YAP interactions in Hippo pathway dysregulated cancers, highlighting the versatility of adamantane-acetamides in targeting protein-protein interactions .

Biological Activity

N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological effects, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C26H36N2OC_{26}H_{36}N_2O. The structure includes an adamantane core, which is known for imparting unique pharmacological properties due to its rigid and hydrophobic nature.

Antimicrobial Activity

Recent studies have shown that derivatives of phenylacetamides exhibit significant antimicrobial properties. Research focusing on related compounds has indicated that specific substituents on the phenyl ring can enhance antimicrobial efficacy against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Related Phenylacetamides

CompoundActivity AgainstEfficacy Level
N-(4-chlorophenyl)-2-chloroacetamideS. aureusHigh
N-(3-bromophenyl)-2-chloroacetamideE. coliModerate
N-(4-fluorophenyl)-2-chloroacetamideC. albicansModerate

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of various N-phenyl derivatives, several compounds demonstrated significant activity in animal models. The evaluation was conducted using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with some derivatives showing protective effects against seizures .

Key Findings:

  • Compounds containing trifluoromethyl substitutions were particularly effective in the MES test.
  • A notable derivative displayed moderate binding affinity to neuronal voltage-sensitive sodium channels, suggesting a mechanism for its anticonvulsant activity.

Structure-Activity Relationship (SAR)

The biological activity of N-phenylacetamides is heavily influenced by their structural features. Research utilizing quantitative structure-activity relationship (QSAR) models has indicated that lipophilicity and the position of substituents on the phenyl ring are critical for enhancing biological efficacy .

Table 2: Structural Features Influencing Activity

Structural FeatureEffect on Activity
LipophilicityIncreases membrane permeability
Position of SubstituentsAlters binding affinity to targets
Presence of HalogensEnhances antimicrobial potency

Case Studies

  • Antimicrobial Screening : A study screened twelve newly synthesized N-substituted phenylacetamides for their antimicrobial potential, confirming their effectiveness against various bacterial strains. The halogenated derivatives showed superior activity due to increased lipophilicity .
  • Anticonvulsant Evaluation : Another research effort synthesized a series of N-phenyl derivatives and evaluated them for anticonvulsant activity in rodent models. The results indicated that certain modifications led to enhanced protective effects in seizure models, particularly in the presence of specific piperazine substitutions .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide, and how is purity validated?

  • Methodology : Multi-step synthesis involving adamantane derivatives as starting materials. Key steps include:

Coupling reactions : Use carbodiimide-based activation (e.g., EDC/HOBt) to form the carbamoyl linkage .

Purification : Recrystallization in isopropanol (i-PrOH) or column chromatography to isolate the product .

Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR, FTIR (e.g., carbonyl stretch at ~1650 cm1^{-1}), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Key Techniques :

  • FTIR : Identifies functional groups (amide C=O, adamantane C-H stretches) .
  • NMR : 1^1H NMR resolves aromatic protons (δ 7.2–7.6 ppm) and adamantane protons (δ 1.6–2.1 ppm); 13^{13}C NMR confirms carbamoyl carbons (~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ expected for C31_{31}H33_{33}N2_2O2_2) .
  • X-ray Crystallography : Resolves absolute stereochemistry (if crystalline) using SHELXL for refinement .

Q. How should researchers design crystallization experiments for this compound?

  • Approach :

Solvent Selection : Use polar aprotic solvents (e.g., i-PrOH) for slow evaporation .

Temperature Control : Gradual cooling from reflux to induce crystal growth .

Monitoring : Track crystal formation via polarized light microscopy and confirm phase purity with powder XRD .

Advanced Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Strategies :

  • Cross-Validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra .
  • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility causing peak broadening .
  • Crystallographic Refinement : Use SHELX to resolve ambiguous bond lengths/angles in XRD data .

Q. What strategies optimize the bioactivity of adamantane-containing acetamides like this compound?

  • Methods :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenylcarbamoyl groups and test anticoagulant/cannabinoid receptor affinity .
  • Molecular Docking : Use AutoDock to predict binding to Factor VIIa (FVIIa) or CB1 receptors; validate with SPR or radioligand assays .
  • Metabolic Stability : Assess microsomal half-life and logP to optimize lipophilicity .

Q. What role does the adamantane moiety play in the compound’s pharmacokinetics?

  • Mechanistic Insights :

  • Lipophilicity : Adamantane increases logP, enhancing blood-brain barrier penetration (critical for CNS targets) .
  • Metabolic Resistance : The rigid cage structure slows cytochrome P450-mediated oxidation, improving half-life .
  • Validation : Compare ADME profiles of adamantane vs. non-adamantane analogs using in vitro hepatocyte assays .

Q. Which computational methods elucidate binding mechanisms with biological targets?

  • Protocols :

Docking : Use GOLD or Glide to simulate binding to FVIIa’s S1 pocket, focusing on hydrogen bonds with Ser214 .

Molecular Dynamics (MD) : Run 100-ns simulations in Desmond to assess binding stability under physiological conditions .

QM/MM : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to model electron transfer interactions .

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